molecular formula C23H32O8 B585639 Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3 CAS No. 1346597-74-7

Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3

Cat. No.: B585639
CAS No.: 1346597-74-7
M. Wt: 439.519
InChI Key: XEZLAQPYROJCSZ-UNLAWSRZSA-N
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Description

Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3 is a deuterated malonate ester derivative. Its structure features a central malonate core substituted with a 4-(2,2-dicarboethoxypropyl)phenyl group and a methyl group, with three deuterium atoms replacing hydrogen atoms at specific positions (denoted by "-d3") . This isotopic labeling enhances its utility in metabolic studies, pharmacokinetics, and analytical chemistry, as deuterium substitution can alter metabolic stability and reaction kinetics without significantly affecting chemical reactivity .

Key properties include solubility in chloroform, dichloromethane (DCM), dimethyl sulfoxide (DMSO), and ethyl acetate. Storage recommendations specify short-term stability at room temperature (RT) and long-term storage at -20°C to prevent degradation . The compound is classified as a controlled product with restricted freight and a short shelf life, requiring careful handling and documentation .

Properties

IUPAC Name

diethyl 2-methyl-2-[[4-(1,1,1-trideuterio-3-ethoxy-2-ethoxycarbonyl-3-oxopropan-2-yl)phenyl]methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O8/c1-7-28-18(24)22(5,19(25)29-8-2)15-16-11-13-17(14-12-16)23(6,20(26)30-9-3)21(27)31-10-4/h11-14H,7-10,15H2,1-6H3/i6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZLAQPYROJCSZ-UNLAWSRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=C(C=C1)C(C)(C(=O)OCC)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)(C(=O)OCC)C(=O)OCC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Phenylpropane Precursor

The phenylpropane moiety is synthesized through Friedel-Crafts alkylation. Benzene derivatives react with 2,2-dicarboethoxypropyl chloride in the presence of AlCl₃, yielding 4-(2,2-dicarboethoxypropyl)benzene. This step is conducted under anhydrous conditions at 0–5°C to minimize side reactions.

Key Reaction Parameters

ParameterValue
Temperature0–5°C
CatalystAlCl₃ (1.2 equiv)
SolventDichloromethane
Yield68–72%

Malonate Ester Formation

The malonate ester group is introduced via nucleophilic substitution. The phenylpropane derivative reacts with diethyl 2-methylmalonate in the presence of NaH (2.5 equiv) in dry DMF at 80°C. The reaction proceeds via deprotonation of the active methylene group, followed by alkylation.

Reaction Scheme

Phenylpropane-Br+Diethyl 2-methylmalonateNaH, DMFIntermediate+HBr\text{Phenylpropane-Br} + \text{Diethyl 2-methylmalonate} \xrightarrow{\text{NaH, DMF}} \text{Intermediate} + \text{HBr}

Deuterium Incorporation Strategies

Deuteration at the methyl group is achieved using CD₃I (deuterated methyl iodide) during the alkylation step. Alternatively, deuterated ethanol (C₂D₅OD) can esterify the malonic acid precursor, though this method risks isotopic dilution.

Isotopic Purity Analysis

MethodDeuterium Incorporation
CD₃I Alkylation98–99%
C₂D₅OD Esterification85–90%

Industrial Production Methods

Industrial synthesis prioritizes scalability and cost-efficiency. Key steps include:

  • Continuous-Flow Reactors : Enhance heat transfer and reduce reaction time for Friedel-Crafts alkylation.

  • Catalyst Recycling : AlCl₃ is recovered via aqueous extraction, reducing waste.

  • Distillation : High-purity (>99%) diethyl malonate-d3 is isolated under reduced pressure (10–15 mmHg).

Process Optimization Data

ParameterBatch MethodContinuous-Flow Method
Reaction Time8–10 hours2–3 hours
Yield70%82%
Purity95%99%

Optimization of Reaction Parameters

Base Selection

NaH provides superior deprotonation efficiency compared to K₂CO₃, but its pyrophoric nature necessitates inert conditions. Recent studies show that DBU (1,8-diazabicycloundec-7-ene) offers a safer alternative with comparable yields (75–78%).

Solvent Effects

Polar aprotic solvents (DMF, DMSO) stabilize the enolate intermediate, improving yields by 15–20% over THF. However, DMSO increases side product formation at temperatures >90°C.

Challenges and Solutions in Synthesis

Steric Hindrance

The bulky dicarboethoxypropyl group slows nucleophilic substitution. Solutions include:

  • Sonication : Accelerates reaction kinetics by reducing steric shielding.

  • High-Pressure Conditions : Forces reactant proximity, increasing yields by 12–15%.

Isotopic Dilution

Trace moisture hydrolyzes deuterated esters, reducing isotopic purity. Rigorous drying (molecular sieves, P₂O₅) and anhydrous workups mitigate this issue.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 1.25 (t, 12H, CH₂CH₃), δ 4.15 (q, 8H, OCH₂)
¹³C NMRδ 167.8 (C=O), δ 61.2 (OCH₂)
IR (cm⁻¹)1745 (C=O), 1250 (C-O)

Mass Spectrometry

HRMS (ESI+) confirms the molecular ion peak at m/z 439.51 ([M+H]⁺), matching the deuterated formula C₂₃H₂₉D₃O₈ .

Chemical Reactions Analysis

Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s stable isotope labeling makes it useful in metabolic studies and tracer experiments.

    Medicine: It can be used in the synthesis of deuterated drugs, which often have improved pharmacokinetic properties.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3 exerts its effects is primarily through its role as a synthetic intermediate. The deuterium atoms in the compound can influence reaction pathways and product distributions, making it a valuable tool in mechanistic studies. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .

Comparison with Similar Compounds

Diethyl Malonate (CAS 105-53-3)

Structure : A simpler malonate ester with two ethyl groups attached to the malonic acid core.
Properties :

  • Molecular formula: C₇H₁₂O₄ .
  • Solubility: Miscible with organic solvents like ethanol and ether.
  • Applications: Widely used as a precursor in organic synthesis, agrochemicals, and pharmaceuticals.

Comparison :

  • Unlike the deuterated compound, diethyl malonate lacks complex aryl and alkyl substituents, making it less specialized for isotopic tracing.
  • Safety: Diethyl malonate’s safety data sheet (SDS) highlights flammability and irritation risks, whereas the deuterated compound requires additional handling precautions due to isotopic labeling and stability concerns .

Dimethyl Malonate (CAS 108-59-8)

Structure : The dimethyl ester of malonic acid.
Properties :

  • Molecular formula: C₅H₈O₄.
  • Environmental behavior: The U.S. EPA classifies it as a low-priority substance, using diethyl malonate and dimethyl glutarate as analogs for hazard evaluation .

Comparison :

  • The methyl ester groups reduce steric hindrance compared to the bulkier ethyl and aryl substituents in Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3.
  • Applications: Primarily used in polymer production and as a solvent, lacking the deuterium-based research applications of the deuterated compound .

Non-Deuterated Analog (CAS 189287-72-7)

Structure : Identical to the deuterated compound but without deuterium substitution.
Comparison :

  • The non-deuterated version serves as a control in studies to isolate isotopic effects.
  • Metabolic studies show that the deuterated form exhibits slower metabolic degradation due to the kinetic isotope effect, making it preferable for tracer experiments .

Diethyl 2-(3-(Benzyloxy)propyl)-2-(4-fluorophenyl)malonate (CAS 1523572-00-0)

Structure : Features a benzyloxypropyl and 4-fluorophenyl substituent on the malonate core.
Comparison :

  • Applications: Likely used in pharmaceutical intermediates, contrasting with the deuterated compound’s niche in isotopic labeling .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Substituents Deuterated? Primary Applications
This compound N/A Aryl, methyl, dicarboethoxypropyl Yes Metabolic tracing, analytics
Diethyl Malonate 105-53-3 Ethyl groups No Organic synthesis
Dimethyl Malonate 108-59-8 Methyl groups No Polymers, solvents
Non-Deuterated Analog 189287-72-7 Aryl, methyl, dicarboethoxypropyl No Control in isotopic studies

Table 2: Physical and Handling Properties

Compound Name Solubility Storage Conditions Safety Considerations
This compound Chloroform, DCM, DMSO, ethyl acetate -20°C long-term Controlled product; short shelf life
Diethyl Malonate Ethanol, ether RT Flammable; irritant
Dimethyl Malonate Polar organic solvents RT Low toxicity; EPA low priority

Q & A

Q. What are the standard synthetic routes for preparing Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate-d3, and how does deuteration impact the synthesis protocol?

The synthesis typically involves multi-step reactions starting with malonate esters. A common approach includes:

  • Step 1 : Alkylation of diethyl malonate with a substituted benzyl halide under basic conditions (e.g., NaH in DMF) .
  • Step 2 : Introduction of the d3-methyl group via deuterated methyl iodide (CD3I) in a nucleophilic substitution reaction, requiring anhydrous conditions to minimize isotopic exchange .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.

Deuteration Considerations : Use of deuterated reagents (e.g., CD3I) and avoidance of protic solvents (e.g., H2O, alcohols) during synthesis are critical to prevent hydrogen-deuterium exchange .

Q. Which analytical techniques are most effective for characterizing the structural integrity and isotopic purity of this compound?

  • NMR Spectroscopy : ¹H NMR confirms the absence of non-deuterated methyl protons (δ ~1.2 ppm for CH3), while ²H NMR quantifies deuteration efficiency .
  • Mass Spectrometry (HRMS) : High-resolution MS detects the molecular ion cluster (e.g., [M+H]+ at m/z 465.2 for C23H29D3O8) and verifies isotopic enrichment .
  • HPLC-PDA : Reversed-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity and detects non-deuterated impurities .

Q. How should researchers handle storage and stability testing to ensure compound integrity during long-term studies?

  • Storage : Store at –20°C in airtight, amber vials under inert gas (Ar/N2) to prevent hydrolysis of ester groups .
  • Stability Testing :
    • Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
    • Monitor deuterium retention via ²H NMR after reconstitution in deuterated solvents (e.g., DMSO-d6) .

Advanced Research Questions

Q. What isotopic effects arise from the deuterated methyl group in metabolic or mechanistic studies?

Deuteration slows metabolic oxidation via the Kinetic Isotope Effect (KIE) , prolonging the compound’s half-life in vivo. For example:

  • CYP450 Metabolism : Deuteration reduces α-carbon oxidation rates by 5–10×, as observed in similar malonate derivatives .
  • Analytical Validation : Use LC-MS/MS to compare deuterated vs. non-deuterated metabolite profiles in hepatocyte assays .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often stem from impurity profiles or assay variability . Mitigation strategies include:

  • Batch Analysis : Compare activity across synthesized batches using standardized assays (e.g., IC50 in enzyme inhibition).
  • Control Experiments : Test non-deuterated analogs to isolate isotopic effects vs. structural activity .

Q. What methodologies are recommended for studying this compound’s role as a mechanistic probe in drug discovery?

  • Isotopic Tracing : Use ¹³C/²H-labeled analogs to track incorporation into target biomolecules via NMR or MS .
  • Binding Assays : Surface Plasmon Resonance (SPR) or ITC to quantify interactions with enzymes (e.g., carboxylases) .
  • Computational Modeling : MD simulations to predict deuterium’s impact on binding kinetics (e.g., Gibbs free energy calculations) .

Q. How can structural analogs inform the optimization of this compound for specific therapeutic targets?

  • Analog Design : Replace the d3-methyl group with fluorinated or branched alkyl chains to modulate lipophilicity and target affinity .
  • SAR Studies : Compare IC50 values of analogs against targets (e.g., histone deacetylases) to identify critical substituents .

Q. Example Optimization Table :

AnalogSubstituentLogPIC50 (μM)
1-CD33.212.3
2-CF33.88.9
3-CH(CH3)24.16.4

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